Cas no 16176-74-2 (2-(1H-Indol-4-YL)acetic acid)

2-(1H-Indol-4-YL)acetic acid 化学的及び物理的性質
名前と識別子
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- 2-(1H-Indol-4-yl)acetic acid
- 1H-Indole-4-acetic acid
- 1H-indol-4-acetic acid
- 1H-Indole-4acetic acid
- indol-4-yl-acetic acid
- Indol-4-yl-essigsaeure
- indole-4-acetic acid
- 4-indole-acetic acid
- 1H-Indol-4-ylacetic acid
- (1H-Indol-4-yl)acetic acid
- AM86094
- AB1010328
- Z4242
- ST24027441
- 2-(1H-Indol-4-YL)acetic acid
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- MDL: MFCD09837549
- インチ: 1S/C10H9NO2/c12-10(13)6-7-2-1-3-9-8(7)4-5-11-9/h1-5,11H,6H2,(H,12,13)
- InChIKey: XYJNAOLVFGLFTJ-UHFFFAOYSA-N
- SMILES: O([H])C(C([H])([H])C1C([H])=C([H])C([H])=C2C=1C([H])=C([H])N2[H])=O
計算された属性
- 精确分子量: 175.06300
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 205
- トポロジー分子極性表面積: 53.1
じっけんとくせい
- 密度みつど: 1.354±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 207-208 ºC (ethanol benzene )
- Boiling Point: 415℃ at 760 mmHg
- Solubility: 微溶性(3.5 g/l)(25ºC)、
- PSA: 53.09000
- LogP: 1.79500
2-(1H-Indol-4-YL)acetic acid Security Information
2-(1H-Indol-4-YL)acetic acid 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-(1H-Indol-4-YL)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D753612-1g |
1H-Indole-4-acetic acid |
16176-74-2 | 97% | 1g |
$150 | 2024-06-07 | |
eNovation Chemicals LLC | Y0980744-5g |
2-(1H-Indol-4-yl)acetic acid |
16176-74-2 | 95% | 5g |
$950 | 2023-09-02 | |
Chemenu | CM129019-1g |
2-(1H-indol-4-yl)acetic acid |
16176-74-2 | 95%+ | 1g |
$*** | 2023-03-31 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H67290-5g |
2-(1H-Indol-4-yl)acetic acid |
16176-74-2 | 98% | 5g |
¥2754.0 | 2023-09-07 | |
TRC | I628013-100mg |
2-(1H-Indol-4-yl)acetic acid |
16176-74-2 | 100mg |
$144.00 | 2023-05-18 | ||
Alichem | A199003794-250mg |
2-(1H-indol-4-yl)acetic acid |
16176-74-2 | 98% | 250mg |
$680.00 | 2022-04-02 | |
Apollo Scientific | OR305636-1g |
1H-Indol-4-ylacetic acid |
16176-74-2 | 98% | 1g |
£130.00 | 2025-02-20 | |
Chemenu | CM129019-250mg |
2-(1H-indol-4-yl)acetic acid |
16176-74-2 | 95%+ | 250mg |
$*** | 2023-03-31 | |
Enamine | EN300-132671-0.05g |
2-(1H-indol-4-yl)acetic acid |
16176-74-2 | 0.05g |
$1091.0 | 2023-02-15 | ||
Alichem | A199003794-1g |
2-(1H-indol-4-yl)acetic acid |
16176-74-2 | 98% | 1g |
$1,836.65 | 2022-04-02 |
2-(1H-Indol-4-YL)acetic acid 関連文献
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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9. Back matter
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
2-(1H-Indol-4-YL)acetic acidに関する追加情報
2-(1H-Indol-4-YL)acetic Acid: A Comprehensive Overview
2-(1H-Indol-4-YL)acetic acid, also known by its CAS number 16176-74-2, is a fascinating compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, which belongs to the class of indole derivatives, exhibits a unique combination of structural features that make it a valuable tool in both academic research and industrial applications. In this article, we will delve into the properties, synthesis, biological activities, and potential applications of this intriguing molecule.
The molecular structure of 2-(1H-Indol-4-YL)acetic acid consists of an indole ring fused with a benzene ring and a pyrrole ring, with an acetic acid group attached at the 4-position of the indole moiety. This structure endows the compound with a range of interesting chemical properties. The indole group is known for its aromaticity and ability to participate in various hydrogen bonding interactions, while the acetic acid group introduces carboxylic acid functionality, which can undergo further chemical modifications. These features make 2-(1H-Indol-4-YL)acetic acid a versatile building block in organic synthesis.
Recent studies have highlighted the potential of indole derivatives as bioactive molecules. For instance, researchers have explored the ability of 2-(1H-Indol-4-YL)acetic acid to act as a precursor for the synthesis of various bioactive compounds. One notable application is its use in the development of anti-inflammatory agents. By modifying the acetic acid group, scientists have been able to create derivatives that exhibit potent anti-inflammatory activity without causing significant side effects. These findings underscore the importance of this compound in drug discovery efforts.
In addition to its role in pharmacology, 2-(1H-Indol-4-YL)acetic acid has also found applications in materials science. The compound's ability to form stable coordination complexes with metal ions has led to its use in the synthesis of novel materials for catalysis and sensing applications. For example, recent research has demonstrated that metal complexes derived from this compound can serve as efficient catalysts for organic transformations, such as alkene epoxidation and C-H activation reactions.
The synthesis of 2-(1H-Indol-4-YL)acetic acid typically involves multi-step processes that combine principles from both classical organic chemistry and modern catalytic methods. One common approach involves the Friedlander synthesis, which utilizes an o-amino aryl aldehyde or ketone as a starting material. This method allows for the construction of the indole ring through an intramolecular Mannich reaction followed by cyclization. The introduction of the acetic acid group is then achieved through subsequent functionalization steps, such as oxidation or hydrolysis.
The biological activity of 2-(1H-Indol-4-YL)acetic acid is closely tied to its ability to interact with various biological targets. For example, studies have shown that this compound can modulate the activity of enzymes involved in signal transduction pathways, making it a potential candidate for treating diseases such as cancer and neurodegenerative disorders. Furthermore, its role as a precursor for bioactive molecules has opened up new avenues for exploring its therapeutic potential.
In conclusion, 2-(1H-Indol-4-YL)acetic acid, with its unique structure and versatile properties, continues to be a subject of intense research interest across multiple disciplines. From drug discovery to materials science, this compound offers a wealth of opportunities for innovation and application. As researchers continue to uncover new aspects of its chemistry and biology, it is likely that this molecule will play an increasingly important role in advancing scientific knowledge and technological progress.
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